molecular formula C15H21NO B13872478 5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide

Cat. No.: B13872478
M. Wt: 231.33 g/mol
InChI Key: ZUZCZOYUDOASOJ-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide is an organic compound with a unique structure characterized by its tetramethyl-substituted naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide typically involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields the intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can be further modified to obtain the desired carboxamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, where it absorbs light and undergoes a chemical change that initiates polymerization reactions. This process involves the formation of reactive intermediates that propagate the polymerization chain reaction .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol
  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione

Uniqueness

5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C15H21NO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H2,16,17)

InChI Key

ZUZCZOYUDOASOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)N)(C)C)C

Origin of Product

United States

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